S,S'-1,5-naphthalenediyl dibenzenecarbothioate
Overview
Description
S,S’-1,5-Naphthalenediyl dibenzenecarbothioate is an organic compound with the molecular formula C24H16O2S2 and a molecular weight of 400.51 This compound is characterized by its unique structure, which includes a naphthalene core linked to two benzenecarbothioate groups
Preparation Methods
The synthesis of S,S’-1,5-naphthalenediyl dibenzenecarbothioate typically involves the reaction of 1,5-dibromonaphthalene with benzenecarbothioic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
S,S’-1,5-Naphthalenediyl dibenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the benzenecarbothioate groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
S,S’-1,5-Naphthalenediyl dibenzenecarbothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of S,S’-1,5-naphthalenediyl dibenzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
S,S’-1,5-Naphthalenediyl dibenzenecarbothioate can be compared to other similar compounds, such as:
1,5-Naphthalenediyl bis(isopropyl carbamate): This compound has a similar naphthalene core but different substituents, leading to distinct chemical properties and applications.
1,5-Naphthalenediyl bis(ethyl carbamate):
The uniqueness of S,S’-1,5-naphthalenediyl dibenzenecarbothioate lies in its specific benzenecarbothioate groups, which confer unique chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
S-(5-benzoylsulfanylnaphthalen-1-yl) benzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2S2/c25-23(17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(26)18-11-5-2-6-12-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBKGBQMWHBAFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=CC3=C2C=CC=C3SC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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